N-Boc-L-phenylalaninal
Overview
Description
N-Boc-L-phenylalaninal, also known as (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal, is a compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is a white solid used primarily as an intermediate in the synthesis of various bioactive molecules, particularly in the field of peptide synthesis .
Mechanism of Action
Target of Action
N-Boc-L-phenylalaninal is a derivative of the amino acid phenylalanine . The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play a crucial role in mood regulation, alertness, and memory .
Mode of Action
The antidepressant effects of this compound may be due to its role as a precursor in the synthesis of norepinephrine and dopamine . By increasing the levels of these neurotransmitters in the brain, this compound may help alleviate symptoms of depression .
Biochemical Pathways
This compound is involved in the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties , which can affect various biochemical pathways.
Result of Action
It is known to be an intermediate for the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties , which could have various effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-L-phenylalaninal can be synthesized from N-Boc-L-phenylalanine through a reduction process. One common method involves the use of diisobutylaluminium hydride in toluene at -78°C for 2 hours . This reaction converts the carboxylic acid group of N-Boc-L-phenylalanine to an aldehyde group, yielding this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically follows similar reduction processes as described above, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Boc-L-phenylalaninal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild conditions.
Major Products Formed:
Oxidation: N-Boc-L-phenylalanine.
Reduction: N-Boc-L-phenylalaninol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-L-phenylalaninal is widely used in scientific research, particularly in:
Biology: In the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of bioactive molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
- N-Boc-L-phenylalanine
- N-Boc-L-alaninal
- N-Boc-2-aminoacetaldehyde
- Boc-D-phenylalaninol
Comparison: N-Boc-L-phenylalaninal is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of hydroxyethylene dipeptide isosteres. Compared to similar compounds, it offers distinct reactivity at the aldehyde group, making it valuable in the synthesis of complex bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYRNPLVNMVPQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426424 | |
Record name | N-Boc-L-phenylalaninal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72155-45-4 | |
Record name | N-Boc-L-phenylalaninal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72155-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of N-Boc-L-phenylalaninal in organic chemistry?
A1: this compound serves as a versatile building block in synthesizing various complex molecules. For instance, it acts as a starting material for preparing dipeptidyl α-fluorovinyl sulfones, potential cysteine protease inhibitors. [] This compound is also key in synthesizing tubulysin analogs, potent anti-cancer agents, through a diastereoselective Mukaiyama aldol reaction. [, ] Additionally, researchers have utilized this compound in synthesizing compounds containing a fused pyrrole ring, expanding its utility in medicinal chemistry. [, ]
Q2: Can you elaborate on the stereochemical outcomes observed when using this compound in reactions like the Mukaiyama aldol reaction?
A2: Researchers have demonstrated the diastereoselective potential of this compound in the Mukaiyama aldol reaction. Specifically, when reacted with silyl ketene acetal in the presence of a Lewis acid, it yields γ-amino-β-hydroxyl-α-methyl esters. [, ] This reaction pathway enables the controlled synthesis of specific diastereomers, crucial for developing molecules with desired biological activities, such as tBu-tubuphenylalanine (tBu-Tup) and tBu-epi-tubuphenylalanine (tBu-epi-Tup). [, ]
Q3: Are there computational studies investigating the reactivity or properties of this compound?
A3: While the provided research papers do not delve into detailed computational studies, they highlight the use of ab initio calculations to understand the reactivity of related compounds. For example, researchers investigated the relative rates of Michael additions of 2'-(phenethyl)thiol with vinyl sulfone and α-fluorovinyl sulfone, alongside ab initio calculations on model Michael acceptor structures. [] This approach could potentially be extended to study this compound and its derivatives, providing insights into their reactivity profiles and guiding future synthetic strategies.
Q4: Has this compound been implicated in any biological studies or shown activity against specific biological targets?
A4: Although this compound itself hasn't been extensively studied for its direct biological activity, its derivatives, particularly the dipeptidyl α-fluorovinyl sulfones synthesized using it, have been investigated for their inhibitory activity against cysteine proteases, specifically Leishmania mexicana cysteine protease (CPB2.8ΔCTE). [] This finding highlights the potential of this compound as a starting point for developing bioactive compounds targeting specific enzymes or pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.